Petroselinamide

Descripción

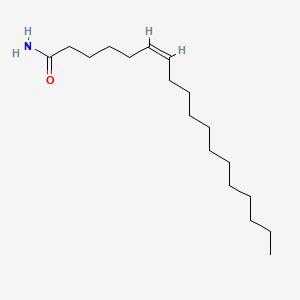

Petroselinamide is a nitrogen-containing derivative of petroselinic acid, a monounsaturated C18 fatty acid with a cis-6 double bond (Δ6-18:1). Petroselinic acid is primarily sourced from plants in the Apiaceae family, such as parsley and coriander. This compound is synthesized via the acidolysis of the urea complex of petroselinic acid, a method developed by Placek and Dollear .

Propiedades

Número CAS |

24222-02-4 |

|---|---|

Fórmula molecular |

C18H35NO |

Peso molecular |

281.5 g/mol |

Nombre IUPAC |

(Z)-octadec-6-enamide |

InChI |

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H2,19,20)/b13-12- |

Clave InChI |

AWIZWICJDMFGHV-SEYXRHQNSA-N |

SMILES isomérico |

CCCCCCCCCCC/C=C\CCCCC(=O)N |

SMILES canónico |

CCCCCCCCCCCC=CCCCCC(=O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

. This method involves the reaction of petroselinic acid with urea under controlled conditions to yield petroselinamide. The reaction typically requires a high-boiling antioxidant to control polymerization and ensure the purity of the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis techniques that prioritize yield and purity. One common method is solid-phase peptide synthesis, which allows for the routine synthesis of complex peptide sequences, including this compound . This method is scalable and can be automated, making it suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

Petroselinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.

Aplicaciones Científicas De Investigación

Petroselinamide has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.

Mecanismo De Acción

The mechanism of action of petroselinamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various biochemical processes, including enzyme activity and cellular signaling pathways. For example, this compound has been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The table below highlights key structural, synthetic, and functional differences between petroselinamide and analogous compounds:

Physicochemical and Application-Based Differences

Solubility and Surfactant Potential

Petroselinic acid derivatives, including this compound, exhibit low water solubility due to their C18 chain length. Dierker et al. addressed this by synthesizing internal diols and terminal alcohols via epoxidation or osmium tetroxide catalysis, enhancing hydrophilicity . In contrast, oleic acid estolides inherently possess better solubility due to ester groups, making them more suitable for lubricants without extensive modification .

Biodegradability

Both petroselinic acid estolides and oleic acid estolides demonstrate excellent biodegradability, meeting eco-friendly lubricant standards . However, this compound’s biodegradability remains unquantified in peer-reviewed studies.

Thermal Stability

Petroselinic acid’s Δ6 unsaturation may confer higher oxidative stability compared to oleic acid’s Δ9 configuration, though direct comparative data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.